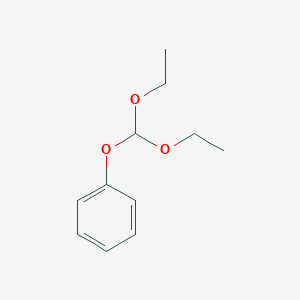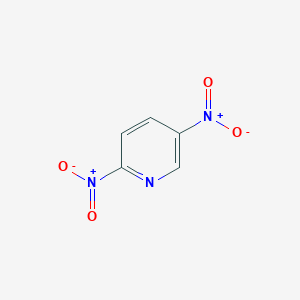
Acide 3,4-dichlorobenzyloxyacétique
Vue d'ensemble
Description
3,4-Dichlorobenzyloxyacetic acid is an organic compound with the molecular formula C9H8Cl2O3 It is characterized by the presence of two chlorine atoms attached to the benzene ring and an acetic acid moiety linked through an ether bond
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its metabolic pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.
Mode of Action
The mode of action of 3,4-Dichlorobenzyloxyacetic acid involves its extensive metabolism to a taurine conjugate in rats . This process begins with an initial O-dealkylation at the benzyl carbon of 3,4-Dichlorobenzyloxyacetic acid .
Biochemical Pathways
The biochemical pathway of 3,4-Dichlorobenzyloxyacetic acid involves the glycine conjugation of 3,4-dichlorobenzoic acid . This pathway is proposed to explain the formation of 3,4-dichlorohippurate and a polar unknown, which is believed to be glycolic acid .
Pharmacokinetics
The pharmacokinetics of 3,4-Dichlorobenzyloxyacetic acid is characterized by its extensive metabolism in rats . Within 5 days after administration, 77.4% of the dose was recovered in the urine and only 3.2% was recovered in the feces . The majority of the radioactive dose was excreted as a taurine conjugate (60.1%), while lesser amounts were excreted as 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, the glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown .
Result of Action
The result of the action of 3,4-Dichlorobenzyloxyacetic acid is the formation of several metabolites, including a taurine conjugate, 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, the glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown . The extensive conjugation of 3,4-Dichlorobenzyloxyacetic acid with taurine is an unprecedented observation in rats, which usually utilize glycine for amino acid conjugation reactions .
Action Environment
The extensive conjugation of 3,4-dichlorobenzyloxyacetic acid with taurine suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the availability of taurine and the specific enzymatic mechanisms of taurine conjugation .
Analyse Biochimique
Biochemical Properties
3,4-Dichlorobenzyloxyacetic acid is extensively metabolized in rats, with a significant portion of the dose being excreted as a taurine conjugate . This suggests that it interacts with enzymes and proteins involved in taurine conjugation . The exact nature of these interactions is not well defined at this time .
Cellular Effects
Its extensive metabolism suggests that it may influence various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,4-Dichlorobenzyloxyacetic acid involves an initial O-dealkylation at the benzyl carbon of the compound, proceeding through the glycine conjugation of 3,4-dichlorobenzoic acid . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that within 5 days after administration of radiolabeled 3,4-Dichlorobenzyloxyacetic acid to rats, a significant portion of the dose was recovered in the urine . This suggests that the compound may have a relatively short half-life in biological systems .
Metabolic Pathways
3,4-Dichlorobenzyloxyacetic acid is involved in a metabolic pathway that includes an initial O-dealkylation at the benzyl carbon of the compound, proceeding through the glycine conjugation of 3,4-dichlorobenzoic acid . This pathway may involve various enzymes or cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzyloxyacetic acid typically involves the reaction of 3,4-dichlorobenzyl alcohol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ether bond between the benzyl alcohol and the chloroacetic acid.
Industrial Production Methods
Industrial production methods for 3,4-Dichlorobenzyloxyacetic acid may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorobenzyloxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzoic acid: Similar in structure but lacks the ether-linked acetic acid moiety.
3,4-Dichlorophenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of a benzyloxyacetic acid moiety.
2,4-Dichlorophenoxyacetic acid: Another chlorinated phenoxyacetic acid with herbicidal properties.
Uniqueness
3,4-Dichlorobenzyloxyacetic acid is unique due to its specific structural features, including the ether linkage and the presence of two chlorine atoms on the benzene ring
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZJIYRBTKZIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930360 | |
| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13911-20-1, 82513-28-8 | |
| Record name | (3,4-Dichlorophenyl)methoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzyloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenyl)methoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 3,4-Dichlorobenzyloxyacetic acid metabolized in rats?
A1: Research indicates that 3,4-Dichlorobenzyloxyacetic acid undergoes extensive metabolism in rats following administration. [] The primary metabolic pathway involves conjugation with taurine, resulting in the excretion of a taurine conjugate as the major metabolite in urine (approximately 60% of the administered dose). [] This is unusual, as glycine conjugation is more common in rats. [] Other identified metabolites include 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, a glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown suggested to be glycolic acid. [] The formation of 3,4-dichlorohippurate and the unknown metabolite likely involves an initial O-dealkylation at the benzyl carbon of 3,4-Dichlorobenzyloxyacetic acid, followed by glycine conjugation of 3,4-dichlorobenzoic acid. []
Q2: What is the significance of the taurine conjugation observed in the metabolism of 3,4-Dichlorobenzyloxyacetic acid?
A2: The extensive taurine conjugation of 3,4-Dichlorobenzyloxyacetic acid in rats is a significant finding. [] It deviates from the typical glycine conjugation pathway usually observed in rats, raising questions about the specific enzymes and mechanisms involved in taurine conjugation. [] Further investigation into the metabolism of 3,4-Dichlorobenzyloxyacetic acid could provide valuable insights into taurine conjugation pathways, which are not fully understood. [] This knowledge could have implications for understanding drug metabolism and developing new therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















